molecular formula C12H14N4O3S B2609644 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903314-25-9

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2609644
CAS No.: 1903314-25-9
M. Wt: 294.33
InChI Key: HYVCGCNJONAQNC-UHFFFAOYSA-N
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Description

3-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic heterocyclic compound designed for chemical biology and drug discovery research. This molecule features a unique structure combining pyridine, azetidine, and 1-methyl-1H-imidazole sulfonate moieties, making it a valuable scaffold for developing novel bioactive molecules. The presence of the imidazole sulfonyl group is a key functional feature, as similar structural motifs are found in compounds investigated for their pharmacological properties . The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for interacting with biological targets . Furthermore, the azetidine ring provides conformational rigidity and has been increasingly explored in drug design as a saturated bioisostere for more common ring systems. This compound is intended for research applications such as library synthesis for high-throughput screening, serving as a key intermediate in the development of potential therapeutic agents, and investigating structure-activity relationships (SAR) in heterocyclic chemistry. Researchers will find this reagent particularly useful for exploring new chemical space in projects targeting enzyme inhibition or protein-protein interactions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-15-8-12(14-9-15)20(17,18)16-6-11(7-16)19-10-3-2-4-13-5-10/h2-5,8-9,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCGCNJONAQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The azetidine ring is often formed via the reaction of an appropriate amine with a sulfonyl chloride, followed by cyclization . The final step involves the coupling of the azetidine and imidazole intermediates with a pyridine derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl group can interact with nucleophilic sites on proteins, leading to enzyme inhibition. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed analysis of key analogs and their properties:

Sulfonamide-Linked Pyridine Derivatives (Patent Examples 21 and 22)

  • Example 21: 2-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine Molecular Formula: C17H16F3N5O2S Molecular Weight: 435.4 g/mol Key Features: A pyrazole core replaces the azetidine ring, and a trifluoromethyl group enhances lipophilicity. The sulfonamide linkage and imidazole substituent are retained. Implications: The trifluoromethyl group increases metabolic stability and membrane permeability compared to the target compound’s methyl group.
  • Example 22 : 2-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine

    • Molecular Formula : C19H16F3N5O2S
    • Molecular Weight : 435.4 g/mol
    • Key Features : Replaces imidazole with pyrazole in the sulfonamide group.
    • Implications : Pyrazole’s reduced aromaticity compared to imidazole may lower hydrogen-bonding capacity, affecting binding affinity to targets reliant on imidazole’s nitrogen lone pairs .

Benzimidazole-Pyrrolidine Hybrid ()

  • Compound: Methyl 3-[(1H-benzimidazol-1-yl)methyl]-1-methyl-4-(4-methylphenyl)-200-oxopyrrolidine-2-spiro-3 Key Features: A pyrrolidine (five-membered) ring fused with benzimidazole and spiro-linked to another heterocycle. Implications: The larger pyrrolidine ring provides conformational flexibility, while benzimidazole’s extended aromatic system may enhance DNA intercalation or kinase inhibition. Contrasts with the target compound’s smaller azetidine and simpler pyridine system .

Imidazolylpropylamino-Pyridopyrimidinone Derivative ()

  • Compound: 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Key Features: A pyridopyrimidinone core with imidazole and thiazolidinone substituents. The propylamino linker increases hydrophilicity compared to the target compound’s ether bridge .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Functional Group Highlights
Target Compound Azetidine + pyridine 1-Methylimidazole sulfonamide, ether ~368* Sulfonamide, constrained azetidine
Patent Example 21 Pyrazole + pyridine Trifluoromethyl, imidazole sulfonamide 435.4 CF3 (lipophilic), sulfonamide
Patent Example 22 Pyrazole + pyridine Trifluoromethyl, pyrazole sulfonamide 435.4 Pyrazole sulfonamide, CF3
Benzimidazole-Pyrrolidine Hybrid Pyrrolidine + spiro Benzimidazole, methylphenyl Not reported Spirocyclic system, benzimidazole
Pyridopyrimidinone Derivative Pyridopyrimidinone Thioxo-thiazolidinone, imidazolylpropyl Not reported Thioxo group, propylamino linker

*Estimated based on molecular formula (C12H14N4O3S).

Research Implications and Trends

  • Azetidine vs.
  • Sulfonamide Role : The sulfonamide group in the target compound and patent examples is critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase, protease targets).
  • Substituent Effects : Electron-withdrawing groups (e.g., CF3 in Example 21) enhance stability but may reduce solubility. The target compound’s methyl group balances lipophilicity and metabolic stability.

Biological Activity

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, an imidazole moiety, and a pyridine unit. The molecular formula is C12H15N5O3SC_{12}H_{15}N_5O_3S, with a molecular weight of approximately 299.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole sulfonyl group is known to enhance the compound's ability to modulate receptor activity, particularly in the context of neurological pathways.

Target Receptors

  • mGluR2 (Metabotropic Glutamate Receptor 2) : Studies have indicated that compounds with similar structures act as positive allosteric modulators (PAMs) for mGluR2, which plays a crucial role in synaptic transmission and plasticity in the brain .

In Vitro Studies

In vitro assays have demonstrated that 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disc-diffusion method at a concentration of 1 mM, showing notable inhibition zones compared to control groups .

In Vivo Studies

Animal model studies have been conducted to evaluate the pharmacokinetics and bioavailability of the compound. A recent study indicated that after oral administration, relevant plasma concentrations were achieved within 4 hours, suggesting good absorption and distribution characteristics .

Case Studies

  • Antibacterial Activity : A series of derivatives were synthesized based on the core structure of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine. These derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole ring significantly affected antibacterial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .
  • Neurological Applications : In a study focused on neurodegenerative diseases, compounds similar to 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine were shown to enhance cognitive function in rodent models. This suggests potential applications in treating conditions like Alzheimer's disease through modulation of glutamatergic signaling pathways .

Summary Table of Biological Activity

Activity TypeAssay MethodResult
AntibacterialAgar disc-diffusionSignificant inhibition against S. aureus and E. coli
NeurologicalRodent cognitive testsEnhanced cognitive function observed
Receptor ModulationBinding assaysPositive allosteric modulation of mGluR2

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